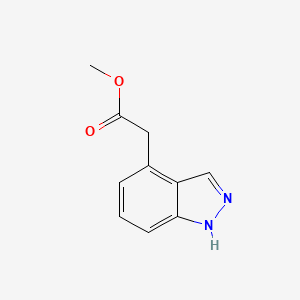

methyl 2-(1H-indazol-4-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(1H-indazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYMLZJXRNDPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"methyl 2-(1H-indazol-4-yl)acetate" basic properties

An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Possessing the privileged indazole scaffold, this compound serves as a versatile intermediate in the synthesis of a multitude of biologically active molecules. Its strategic importance is most pronounced in the development of kinase inhibitors for oncology, where the indazole core demonstrates a high affinity for enzyme targets crucial to cell proliferation.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a technical resource for leveraging this compound in their scientific endeavors.

Core Physicochemical and Structural Properties

This compound is a reagent-grade compound typically supplied as a solid with high purity.[1][2] Its core structure consists of a bicyclic indazole ring system substituted at the 4-position with a methyl acetate group. This combination of an aromatic, electron-rich heterocycle and a reactive ester functionality underpins its utility in synthetic chemistry.

Key Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1357945-60-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 190.20 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [1][2] |

| MDL Number | MFCD22376776 | [1][3] |

| Storage | Room Temperature, in a sealed container | [1][2] |

Chemical Structure

The structure features two key reactive centers: the indazole ring and the methyl ester group. The N-H of the pyrazole portion of the indazole can be alkylated or arylated, while the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing multiple avenues for derivatization.

Caption: General workflow for the synthesis via Fischer Esterification.

Example Laboratory Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of a similar indazole acetic acid derivative. [4]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1H-indazol-4-yl)acetic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary.

Role in Medicinal Chemistry and Drug Discovery

The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. [5][6]this compound is a key intermediate that leverages the therapeutic potential of this core.

Intermediate for Kinase Inhibitors

Its primary application is in the synthesis of kinase inhibitors, which are crucial in modern cancer therapy. [1][2]The indazole nucleus can act as a surrogate for the adenine of ATP, allowing it to bind competitively to the ATP-binding site of various kinases. [5]This compound provides a synthetic handle to build more complex molecules targeting specific kinases involved in oncogenic signaling pathways.

Scaffold for Anticancer Agents

The indazole core has a demonstrated affinity for enzyme targets involved in cell proliferation, making it a relevant scaffold for discovering and producing potential anticancer agents. [1][2]Compounds derived from this intermediate have been investigated for activity against various cancer cell lines. [7]A notable example of an indazole-containing drug is Niraparib, a PARP inhibitor used in the treatment of ovarian cancer. [5][8][9]While not directly synthesized from this specific isomer, its success highlights the value of the indazole scaffold in oncology.

Caption: Role as a versatile intermediate in drug discovery pathways.

Utility in SAR Studies

The ester functionality allows for straightforward chemical modification. [1][2]This makes it an exceptionally valuable starting point for creating derivative libraries used in high-throughput screening and for conducting detailed Structure-Activity Relationship (SAR) studies aimed at optimizing drug candidates. [1][2]

Spectroscopic Profile (Anticipated)

While a specific, published spectrum for this compound was not retrieved, its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its structure and data from analogous compounds. [10][11]

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene protons (-CH₂-) slightly downfield, and a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) for the four protons on the indazole ring system. A broad singlet for the N-H proton is also expected.

-

¹³C NMR: The spectrum would show distinct signals for the methyl ester carbon, the methylene carbon, the ester carbonyl carbon (~170 ppm), and the eight carbons of the indazole ring.

-

Mass Spectrometry (MS): The nominal mass of the molecular ion [M]⁺ would be 190, with the exact mass confirming the elemental composition of C₁₀H₁₀N₂O₂.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. [12]Avoid breathing dust, fumes, or vapors. [12]Avoid contact with skin and eyes. [12][13]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [12]* Potential Hazards: The compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation. [2]It is crucial to consult the material safety data sheet (SDS) provided by the supplier before use. [2]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [1][2][12]

Conclusion

This compound stands out as a high-value synthetic intermediate for pharmaceutical research and drug development. Its structural features—a privileged indazole core and a modifiable ester group—provide a robust platform for the synthesis of targeted therapies, particularly kinase inhibitors for oncology. Its accessibility through straightforward synthetic routes further enhances its utility. For scientists working at the forefront of medicinal chemistry, this compound represents a key building block for the discovery of next-generation therapeutics.

References

- MySkinRecipes. This compound.

- Skillinghaug, B. et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.

- Skillinghaug, B. et al. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library.

- Benchchem. This compound|CAS 1357945-60-8.

- Penta Chemicals. (2025). Methyl acetate Safety Data Sheet.

- ChemicalBook. METHYL 2-(1H-IMIDAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis.

- ChemScene. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2024). Methyl acetate SAFETY DATA SHEET.

-

ResearchGate. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available from: [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available from: [Link]

-

PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. Available from: [Link]

- MySkinRecipes. This compound (Thai Language).

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

-

Antonov, L. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

-

Mittica, G. et al. (2022). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Available from: [Link]

-

European Open Science. PARP Inhibitor for Ovarian Cancer Therapy. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. prepchem.com [prepchem.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research | Journal of Education, Health and Sport [apcz.umk.pl]

- 9. eu-opensci.org [eu-opensci.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemscene.com [chemscene.com]

- 13. pentachemicals.eu [pentachemicals.eu]

"methyl 2-(1H-indazol-4-yl)acetate" molecular weight and formula

An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate for Advanced Research

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, a validated synthetic approach, and its strategic applications in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine base and interact with a wide array of biological targets.[1][2] Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[2] This structure is a cornerstone in the development of numerous therapeutic agents, particularly in oncology, due to the indazole core's affinity for enzyme targets involved in cell proliferation.[3] this compound emerges as a critical building block in this context. Its ester functionality provides a versatile chemical handle for facile modification, making it an invaluable precursor for constructing compound libraries for high-throughput screening and advancing structure-activity relationship (SAR) studies.[3] This guide delves into the essential technical data and methodologies associated with this key research compound.

Physicochemical and Structural Data

The fundamental identity and characteristics of a research chemical are paramount for its effective application. All quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 190.20 g/mol | [3][4] |

| CAS Number | 1357945-60-8 | [3][4] |

| MDL Number | MFCD22376776 | [3][4] |

| Purity | ≥95% | [3][4] |

| Storage | Room temperature | [3][4] |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, (1H-indazol-4-yl)acetic acid. The Fischer esterification method is a classic and reliable choice for this transformation, utilizing an acid catalyst in an excess of the alcohol (methanol), which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by standard analytical techniques.

Materials:

-

(1H-indazol-4-yl)acetic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (1H-indazol-4-yl)acetic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic and should be performed with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

-

Causality Insight: Refluxing in an excess of methanol drives the equilibrium of the esterification reaction towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.

-

-

Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The product, being less polar than the carboxylic acid, will have a higher Rf value.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Synthesis Workflow Diagram

Caption: Role of the intermediate in the early drug discovery process.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

ChemBK. methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. [Link]

-

IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. [Link]

-

PubChem. (1H-indazol-4-yl)methanol. [Link]

-

PubChem. ethyl 2-(1-methyl-1H-indazol-6-yl)-2-oxoacetate. [Link]

-

National Institutes of Health. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. [Link]

-

PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. [Link]

-

PubChem. methyl 2-hydroxy-2-(1H-indazol-3-yl)acetate. [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ChemSynthesis. (1-methyl-1H-indazol-3-yl)methyl acetate. [Link]

-

Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(1H-indazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of methyl 2-(1H-indazol-4-yl)acetate, a key intermediate in pharmaceutical research. Leveraging fundamental principles and comparative data from analogous indazole derivatives, this document offers predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. It serves as a practical resource for the identification and characterization of this compound, detailing experimental protocols and the rationale behind spectral interpretations. This guide is intended to support researchers in medicinal chemistry and drug development by providing a robust framework for the structural elucidation of this important heterocyclic compound.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The indazole core is a key pharmacophore in numerous therapeutic agents, exhibiting anti-inflammatory, anti-tumor, and analgesic properties. This compound is a valuable building block in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors for cancer therapy.[3] Its ester functionality provides a convenient handle for further chemical modifications, making it a versatile intermediate in the creation of compound libraries for high-throughput screening.[3]

Accurate structural characterization is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide presents a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from structurally related analogs.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic properties. The molecule consists of an indazole ring system substituted at the 4-position with a methyl acetate group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | br s | 1H | NH |

| ~8.0 | s | 1H | H-3 |

| ~7.5 | d | 1H | H-7 |

| ~7.2 | t | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~3.9 | s | 2H | CH₂ |

| ~3.6 | s | 3H | OCH₃ |

Rationale for Assignments:

-

N-H Proton: The proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons: The protons on the benzene ring of the indazole will appear in the aromatic region (δ 7.0-8.0 ppm). The specific substitution pattern will lead to distinct multiplicities (doublet, triplet) based on spin-spin coupling with neighboring protons.

-

Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the indazole ring and the carbonyl group are chemically equivalent and will therefore appear as a singlet.

-

Methyl Protons: The three protons of the methyl ester group (OCH₃) are also chemically equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O |

| ~141 | C-7a |

| ~134 | C-3 |

| ~128 | C-3a |

| ~126 | C-6 |

| ~122 | C-4 |

| ~121 | C-5 |

| ~110 | C-7 |

| ~52 | OC H₃ |

| ~35 | C H₂ |

Rationale for Assignments:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field (~172 ppm).

-

Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region (~110-141 ppm). The chemical shifts are influenced by the nitrogen atoms and the substituent.

-

Aliphatic Carbons: The methyl ester carbon (OCH₃) and the methylene carbon (CH₂) will appear at higher fields (upfield) in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 190.07

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0764, Found: [Value to be determined experimentally].

Hypothetical Fragmentation Pathway:

The fragmentation of this compound upon electron ionization would likely involve the loss of the methoxy group or the entire methyl acetate moiety.

Sources

"methyl 2-(1H-indazol-4-yl)acetate" solubility and stability

An In-Depth Technical Guide Topic: Methyl 2-(1H-indazol-4-yl)acetate: A Comprehensive Guide to Solubility and Stability Profiling Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 1357945-60-8) is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and potential anticancer agents.[1][2] Its physicochemical properties, specifically aqueous and organic solubility, as well as its chemical stability, are paramount for its effective use in drug discovery workflows, including reaction chemistry, purification, formulation, and high-throughput screening. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It outlines detailed, field-proven protocols designed to generate robust and reliable data, explains the scientific rationale behind methodological choices, and establishes a self-validating system for analysis.

Introduction: The Role of Physicochemical Characterization

This compound is a heterocyclic compound featuring an indazole core and a methyl ester functional group.[1] This structure is of significant interest in pharmaceutical research due to the indazole moiety's proven affinity for various enzyme targets.[1] Before a compound can be advanced in a discovery pipeline, a thorough understanding of its fundamental properties is non-negotiable.

-

Solubility directly impacts reaction kinetics, purification efficiency, and, for active compounds, the ability to formulate it for biological assays and eventual in vivo administration.

-

Stability determines viable storage conditions, shelf-life, and potential degradation pathways that could lead to impurities affecting experimental outcomes or product safety.[3][4]

This document serves as a Senior Application Scientist's guide to systematically determining these critical parameters for this compound.

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| CAS Number | 1357945-60-8 | [1][2] |

| Appearance | Solid (Assumed) | N/A |

| Storage | Room Temperature | [1][2] |

Solubility Profiling: A Quantitative Approach

Determining the solubility profile is essential for predicting the behavior of the compound in various experimental and physiological environments. We will employ the isothermal shake-flask method, a gold-standard technique for solubility measurement.

Causality Behind Solvent Selection

The choice of solvents is designed to cover a range of polarities and pH values relevant to both chemical synthesis and biological testing:

-

Aqueous Buffers (pH 4.0, 7.4, 9.0): These mimic physiological conditions (e.g., stomach, blood, intestine) and reveal pH-dependent solubility, which is critical for a molecule with a potentially ionizable indazole ring system.

-

Polar Aprotic Solvents (DMSO, DMF): These are common solvents for creating stock solutions for high-throughput screening and biological assays. Data on similar indazole derivatives suggest solubility in these solvents.[5][6]

-

Polar Protic Solvents (Ethanol, Methanol): Frequently used in synthesis, purification (crystallization), and formulation.

-

Non-Polar Solvent (Acetonitrile): Often used as a component of the mobile phase in reversed-phase HPLC, making its solubility data valuable for analytical method development.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is specific for the analyte.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., ~10 mg) to a series of 2 mL glass vials. The excess solid is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add 1 mL of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24 hours. This duration is typically sufficient to reach thermodynamic equilibrium. A preliminary time-point study (e.g., sampling at 4, 8, 16, and 24 hours) can be performed to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low analyte binding) to remove all particulate matter.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (as described in Section 4.0). Calculate the concentration based on a standard curve.

Data Presentation: Solubility Summary

The results should be compiled into a clear, comparative table.

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Phosphate Buffer, pH 4.0 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Borate Buffer, pH 9.0 | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol (EtOH) | 25 | [Experimental Value] | [Calculated Value] |

| Methanol (MeOH) | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | 25 | [Experimental Value] | [Calculated Value] |

Visualization: Solubility Determination Workflow

Caption: Workflow for the isothermal shake-flask solubility protocol.

Stability Profiling and Forced Degradation

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish degradation pathways.[4][7] This information is critical for developing stability-indicating analytical methods and defining appropriate storage and handling conditions.[3][8]

Rationale for Stress Conditions

The conditions are selected based on ICH guidelines to cover the most common degradation routes for small molecules.[9]

-

Acid/Base Hydrolysis: The methyl ester functionality is a primary target for hydrolysis. Testing at low and high pH will reveal the susceptibility of this ester bond to cleavage, which would yield the corresponding carboxylic acid and methanol.

-

Oxidative Degradation: Simulates exposure to atmospheric oxygen or residual peroxides. The electron-rich indazole ring system could be susceptible to oxidation.

-

Thermal Degradation: Evaluates the intrinsic stability of the molecule at elevated temperatures, which can accelerate otherwise slow degradation processes.

-

Photostability: Assesses degradation upon exposure to light, a requirement for any compound that may be handled or stored under ambient light. Heterocyclic aromatic systems are often photosensitive.

Experimental Protocol: Forced Degradation Studies

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.[9]

Step-by-Step Stress Testing:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis, hence the milder conditions.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[8]

-

Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 7 days. Also, evaluate the solid compound under the same conditions.

-

Photolytic Degradation: Expose a vial of the stock solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Control Samples: For each condition, prepare a corresponding control sample (e.g., stock solution with 0.1 M HCl stored at 5°C) and a blank (stress agent in solvent without the compound) to identify any artifacts.

Analysis: At designated time points, withdraw samples, neutralize if necessary (e.g., add an equimolar amount of base to the acid hydrolysis sample), dilute, and analyze using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation; if degradation is minimal or excessive, the stress conditions (time, temperature, reagent concentration) should be adjusted.[9]

Data Presentation: Forced Degradation Summary

| Stress Condition | Parameters | % Assay Remaining | % Degradation | No. of Degradants | RRT of Major Degradant |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Value] | [Value] | [Value] | [Value] |

| Base Hydrolysis | 0.1 M NaOH, RT, 4h | [Value] | [Value] | [Value] | [Value] |

| Oxidation | 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solution) | 60°C, 7 days | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solid) | 60°C, 7 days | [Value] | [Value] | [Value] | [Value] |

| Photolytic | ICH Q1B | [Value] | [Value] | [Value] | [Value] |

*RRT = Relative Retention Time

Visualization: Stability Study Decision Logic

Caption: Logical framework for conducting forced degradation studies.

Core Requirement: Stability-Indicating Analytical Method

A robust analytical method is the foundation of both solubility and stability studies. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[10]

Key Attributes of a Stability-Indicating Method:

-

Specificity: The method must be able to produce a peak for the parent compound that is free from interference from any degradation products, impurities, or excipients.[11] This is validated using the samples from the forced degradation study. Peak purity analysis using a Diode Array Detector (DAD) is essential.

-

Linearity: The detector response must be linear over a defined concentration range.

-

Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible).[10][12]

-

Robustness: The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature.[13]

Proposed Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for retaining moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for RP-HPLC. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of the parent compound and any potential degradants with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV Diode Array Detector (DAD) | Allows for peak purity assessment and selection of an optimal detection wavelength (e.g., 254 nm or λmax). |

| Injection Vol. | 10 µL | Standard volume. |

Conclusion

This guide provides a comprehensive, scientifically-grounded strategy for the essential characterization of this compound. By systematically evaluating its solubility across a range of relevant solvents and its stability under ICH-prescribed stress conditions, researchers can generate the critical data needed to support its use in drug discovery and development. The protocols herein are designed to be robust and self-validating, ensuring the integrity of the data. This foundational knowledge is indispensable for making informed decisions in synthesis, purification, formulation, and screening, ultimately accelerating the path from a chemical intermediate to a potential therapeutic candidate.

References

- MySkinRecipes. This compound.

- Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.

-

MedCrave online. Forced Degradation Studies. Available at: [Link]

- Cayman Chemical. Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate.

- Cayman Chemical. MDMB-INACA (Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate).

- MySkinRecipes. This compound (Thai Language).

-

National Institutes of Health (NIH). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available at: [Link]

-

PubChem. (1H-indazol-4-yl)methanol. Available at: [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

LCGC International. Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

PubChem. ethyl 2-(1-methyl-1H-indazol-6-yl)-2-oxoacetate. Available at: [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Available at: [Link]

-

YouTube. Forced Degradation Studies in Pharmaceutical Industry. Available at: [Link]

-

Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: [Link]

-

IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available at: [Link]

-

Chemsrc. Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate. Available at: [Link]

-

PubMed. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Available at: [Link]

-

ChemSynthesis. (1-methyl-1H-indazol-3-yl)methyl acetate. Available at: [Link]

-

Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at: [Link]

-

Scholars Middle East Publishers. Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Available at: [Link]

-

Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

-

ResearchGate. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. saudijournals.com [saudijournals.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. jfda-online.com [jfda-online.com]

An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate for Researchers and Drug Development Professionals

Abstract

Methyl 2-(1H-indazol-4-yl)acetate is a pivotal molecular building block in contemporary medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, an analysis of commercial suppliers and pricing, and its critical role as a synthetic intermediate in the generation of targeted therapeutics. The discussion is tailored for researchers, medicinal chemists, and professionals in the drug development sector, offering actionable insights and methodologies.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the hinge region of kinase active sites.[1] This bioisosteric relationship has rendered indazole-containing compounds highly effective as kinase inhibitors. This compound, in particular, serves as a versatile starting material, offering a reactive handle for the elaboration of more complex molecular architectures. Its ester functionality allows for straightforward modification, making it invaluable for the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1357945-60-8 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature, in a sealed container | [2] |

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Commercial Availability and Procurement

The accessibility of starting materials is a critical consideration in any research or development program. This compound is available from a number of specialized chemical suppliers.

| Supplier | Product Number | Purity | Quantity | Price (USD, Approx.) |

| MySkinRecipes | 205454 | ≥95% | 100 mg | ~$650 |

| 500 mg | ~$1900 | |||

| BenchChem | BCC7945 | >95% | 100 mg | Inquiry |

| 250 mg | Inquiry | |||

| 1 g | Inquiry | |||

| Alchimica | R00A05R | Not specified | 250 mg | Inquiry |

| BLD Pharm | BD01391696 | ≥95% | 1 g | Inquiry |

| 5 g | Inquiry |

Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.

Synthesis Protocol: A Step-by-Step Guide

While several synthetic routes to the indazole core exist, a common and effective strategy for the preparation of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of 4-Bromo-1H-indazole

This initial step introduces a halogen at the 4-position of the indazole ring, which is crucial for the subsequent cross-coupling reaction.

Materials:

-

1H-Indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Sodium bisulfite

-

Sodium hydroxide

-

Ethyl acetate

-

Cyclohexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1H-indazole in acetonitrile in a reaction vessel.

-

Cool the solution to between -10°C and 10°C.

-

Slowly add N-bromosuccinimide (NBS) to the cooled solution while maintaining the temperature.

-

Allow the reaction to proceed for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding sodium bisulfite.

-

Adjust the pH to 9-10 with sodium hydroxide.

-

Extract the product into ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from cyclohexane to yield 4-bromo-1H-indazole.[3]

Part 2: Palladium-Catalyzed Cross-Coupling

The second stage involves a Suzuki-Miyaura cross-coupling reaction to introduce the methyl acetate moiety at the 4-position.

Materials:

-

4-Bromo-1H-indazole

-

Methyl bromoacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., 1,4-dioxane/water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 4-bromo-1H-indazole, palladium(II) acetate, the phosphine ligand, and the base.

-

Add the solvent system (e.g., 1,4-dioxane and water).

-

Add methyl bromoacetate to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours, monitoring for completion by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable precursor in the synthesis of numerous kinase inhibitors. The indazole core often serves as the hinge-binding motif, while the acetate group provides a convenient point for the attachment of various side chains that can occupy other pockets of the kinase active site, thereby conferring potency and selectivity.

A notable example of a drug synthesized using an indazole scaffold is Axitinib (Inlyta®), a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4] While the synthesis of Axitinib itself does not directly start from this compound, the principles of using a functionalized indazole core are central to its construction.[1][4]

Conceptual Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for generating a library of kinase inhibitors.

This workflow illustrates how the ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of potential kinase inhibitors for screening.

Conclusion

This compound is a strategically important building block for the synthesis of kinase inhibitors and other biologically active molecules. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible and valuable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this versatile compound in their pursuit of novel therapeutics.

References

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

- Zama, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1037.

-

IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (n.d.). Retrieved from [Link]

-

ResearchGate. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. (2022). Retrieved from [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).

-

RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Retrieved from [Link]

-

PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2022). Retrieved from [Link]

-

New Drug Approvals. AXITINIB. (2015). Retrieved from [Link]

-

PMC. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (2022). Retrieved from [Link]

-

PubMed. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024). Retrieved from [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][6] OXAZIN-4-YL) ACETATE DERIV. (2021). Retrieved from [Link]

-

PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. (n.d.). Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Retrieved from [Link]

- Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of .... (n.d.).

-

PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Controlled Substances - Alphabetical Order. (2026). Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. This compound [myskinrecipes.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

The Indazole Acetic Acid Scaffold: A Technical Guide to its Biological Significance and Therapeutic Potential

An In-depth Technical Guide

Abstract

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] When coupled with the versatile acetic acid moiety—a key pharmacophore in its own right—it creates a molecular framework with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic agents. This technical guide provides an in-depth analysis of the biological significance of the indazole-4-ylacetic acid moiety. We will deconstruct the contributions of both the indazole core and the acetic acid group, explore the validated and putative biological targets, and present detailed methodologies for the synthesis and biological characterization of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: The Indazole Core - A Privileged Scaffold in Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a structure of immense interest in drug discovery.[2] Its stability, synthetic tractability, and unique electronic properties allow it to engage in various non-covalent interactions with biological macromolecules.

-

Structural Features and Tautomerism: Indazole exists primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[4] This dual nature, with both a pyridine-like and a pyrrole-like nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with protein active sites.[5]

-

Bioisosteric Replacement: Medicinal chemists frequently employ the indazole nucleus as a bioisostere for other common bicyclic systems like indole and benzimidazole.[5] This strategy, known as scaffold hopping, is used to modulate physicochemical properties such as solubility and metabolic stability, or to explore novel intellectual property space while retaining the key binding interactions of a parent molecule. A notable example is the replacement of the catechol moiety with an indazole group, which can maintain or enhance biological activity while improving pharmacokinetic profiles.[1]

-

Broad Pharmacological Profile: The indazole scaffold is a key component in a wide array of approved therapeutics, demonstrating its versatility. Notable examples include:

This proven clinical success underscores the value of the indazole core as a starting point for designing novel therapeutics.

Part 2: The Acetic Acid Moiety - A Versatile Pharmacophore

The acetic acid functional group (-CH₂COOH) is far more than a simple solubilizing handle. Its acidic proton and potential for ionic interactions make it a crucial pharmacophoric element in many drug classes, most famously the NSAIDs.

The carboxylate group can form strong ionic bonds, or salt bridges, with positively charged residues like arginine and lysine in a protein's active site. This high-energy interaction can be a primary driver of binding affinity and selectivity. For instance, in the cyclooxygenase (COX) enzymes, the carboxylate of many NSAIDs forms a critical salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2), anchoring the inhibitor within the active site channel. This mechanism is foundational to the anti-inflammatory and analgesic effects of drugs like ibuprofen and diclofenac.

Part 3: Synergy and Significance - The Indazole-Acetic Acid Moiety

The combination of the indazole scaffold and the acetic acid moiety creates a powerful synergy, leading to compounds with potent and well-defined biological activities. While research on the 4-ylacetic acid isomer is specific, examining its related isomers provides a comprehensive understanding of the scaffold's potential.

Focus on Indazole-4-ylacetic Acid

The direct attachment of the acetic acid group at the 4-position of the indazole ring has been shown to produce significant biological effects. Specifically, (1-phenyl-1H-indazol-4-yl)acetic acid has demonstrated potent anti-inflammatory and analgesic activity in preclinical animal models, with efficacy comparable to the well-established NSAID, indomethacin.[7] This strongly suggests that the indazole-4-ylacetic acid scaffold is a potent inhibitor of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Isomeric and Analog-Based Insights

The therapeutic relevance of the indazole-acetic acid combination is further validated by examining its isomers and related analogs:

-

Indazole-1-ylacetic Acid Derivatives: A series of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid derivatives were designed as selective COX-2 inhibitors.[8] The most potent compound from this series exhibited an IC₅₀ value of 150 nM for COX-2 with a remarkable selectivity index of over 570, highlighting the scaffold's tuneability for isoform-specific enzyme inhibition.[8]

-

Indazole-3-yloxy-acetic Acid (Bendazac): Bendazac is a clinically approved NSAID, structurally defined as (1-Benzyl-1H-indazole-3-yloxy)-acetic acid.[9] Its market approval provides definitive validation for the therapeutic utility of combining the indazole core with an acetic acid moiety for treating inflammation.

Comparative Activity Data

The following table summarizes the known biological activities of various indazole acetic acid isomers, underscoring their primary role as anti-inflammatory agents targeting the COX pathway.

| Moiety | Derivative Example | Target(s) | Reported Activity/Significance | Reference |

| Indazole-4-ylacetic acid | (1-phenyl-1H-indazol-4-yl)acetic acid | COX (putative) | Potent anti-inflammatory and analgesic activity, comparable to indomethacin. | [7] |

| Indazole-1-ylacetic acid | 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid | COX-2 | IC₅₀ = 150 nM; High selectivity over COX-1 (SI > 570). | [8] |

| Indazole-3-yloxy-acetic acid | Bendazac | COX | Clinically approved NSAID for muscular and joint pain. | [2][9] |

Part 4: Key Biological Targets and Signaling Pathways

The primary and most validated biological target for the indazole acetic acid scaffold is the cyclooxygenase (COX) enzyme system.

The Cyclooxygenase (COX) Pathway

COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

-

COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of injury or infection.

Inhibitors based on the indazole acetic acid scaffold function by blocking the active site of these enzymes, thereby preventing prostaglandin synthesis and reducing inflammation and pain. The development of COX-2 selective inhibitors is a key goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Caption: Inhibition of the COX pathway by indazole acetic acid derivatives.

Part 5: Methodologies for Characterization and Validation

A critical aspect of drug discovery is the robust and reproducible validation of a compound's biological activity. The following protocols represent self-validating systems for characterizing inhibitors of the COX pathway.

Workflow: Synthesis of Indazole-4-ylacetic Acid

The synthesis of the core scaffold can be achieved through established organic chemistry reactions. The diagram below outlines a representative workflow for producing the target moiety, which typically involves building the indazole core followed by functionalization with the acetic acid side chain.

Caption: A generalized synthetic workflow for indazole-4-ylacetic acid.

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the concentration of the test compound required to inhibit 50% of the enzyme activity (IC₅₀), providing a direct measure of potency and selectivity.

Objective: To quantify the inhibitory activity of indazole-4-ylacetic acid derivatives against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Amplexi Red reagent (or similar colorimetric/fluorometric probe)

-

Heme cofactor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Plate reader (fluorometric or colorimetric)

Methodology:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in cold assay buffer containing the heme cofactor.

-

Compound Plating: Serially dilute the test compounds in DMSO and then into assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add these dilutions to the 96-well plate. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).

-

Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

-

Detection: Immediately following substrate addition, add the detection reagent (e.g., Amplexi Red). The peroxidase activity of COX will convert the reagent into a fluorescent or colored product.

-

Data Acquisition: Measure the fluorescence or absorbance over time using a plate reader. The rate of signal increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Experimental Protocol 2: Cell-Based PGE₂ Production Assay

This protocol validates the anti-inflammatory activity of the compounds in a more physiologically relevant cellular context.

Objective: To measure the ability of test compounds to inhibit the production of prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

PGE₂ ELISA kit

-

Cell culture plates (24-well)

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce the expression of COX-2 and stimulate a pro-inflammatory response. Include an unstimulated control (no LPS).

-

Incubation: Incubate the plates for 18-24 hours to allow for PGE₂ production and secretion into the cell culture supernatant.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

PGE₂ Quantification: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.

-

Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Part 6: Future Directions and Conclusion

The indazole-4-ylacetic acid moiety and its related isomers represent a highly validated and promising scaffold for the development of anti-inflammatory and analgesic drugs. The clear mechanism of action via inhibition of the COX enzymes provides a solid foundation for rational drug design.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indazole ring (e.g., at the 1, 3, 5, 6, and 7 positions) to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Targets: While COX inhibition is the primary mode of action, the privileged nature of the indazole scaffold suggests it may have activity against other targets. Kinase profiling and broader pharmacological screening could uncover novel applications.

-

In Vivo Efficacy and Safety: Promising lead compounds must be advanced into in vivo models of pain and inflammation (e.g., carrageenan-induced paw edema, complete Freund's adjuvant model of arthritis) to confirm efficacy and establish a therapeutic window.

References

- Skillinghaug, B., et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.

- Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (NCBI).

- Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. PubMed.

- Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library.

- Wang, S., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed.

- PubChem. 1H-Imidazole-5-acetic acid. National Center for Biotechnology Information.

- Shaik, A. B., & Al-Amiery, A. A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).

- Various Authors. (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate.

- Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N N Bond Forming Reactions. Diva-Portal.org.

- Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.

- Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Singh, R., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

- Roberts, E., & Simonsen, D. G. (1971). Neuropharmacological studies of imidazole-4-acetic acid actions in the mouse and rat. PubMed.

- CymitQuimica. CAS 902131-33-3: 2-(1H-indazol-4-yl)acetic acid. CymitQuimica.

- Marastoni, M., et al. (1988). Acetic Acids Bearing the 1-phenyl-1H-indazole Nucleus With Analgesic and Antiinflammatory Activity. PubMed.

- Gokhale, N., et al. (2012). Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic Acid: A New Lead Compound With Selective COX-2 Inhibitory Activity. PubMed.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid: a new lead compound with selective COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

discovery and history of "methyl 2-(1H-indazol-4-yl)acetate"

An In-Depth Technical Guide to the Synthesis and Significance of Methyl 2-(1H-indazol-4-yl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore the historical context of its core indazole scaffold, delve into the evolution of its synthesis, present detailed experimental protocols, and discuss its critical role in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Indazole Scaffold

This compound is a synthetic intermediate valued for its versatile role in constructing more complex, biologically active molecules.[1][2] Its structure consists of a bicyclic indazole core—a fusion of benzene and pyrazole rings—with a methyl acetate group at the 4-position. This arrangement provides a strategic scaffold for developing novel therapeutics.

The indazole nucleus itself is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including the anticancer agents Axitinib and Niraparib.[3][4][5] The scaffold's unique physicochemical properties and hydrogen bonding capabilities make it a frequent choice for medicinal chemists.[5] this compound serves as a crucial starting point for exploring structure-activity relationships (SAR), particularly in the synthesis of kinase inhibitors, potential anticancer agents, and compounds targeting inflammatory and neurological disorders.[1][2] The ester functionality allows for facile modification, making it ideal for creating derivative libraries for high-throughput screening.[1]

Key Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1357945-60-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| Primary Application | Synthetic Intermediate in Pharmaceutical Research | [1][2] |

Historical Context: The Genesis of Indazole Chemistry

The journey of this compound is built upon a long history of indazole chemistry. The parent indazole ring system was first synthesized in the 1880s by the Nobel laureate Emil Fischer, who prepared it via the thermal cyclization of o-hydrazino cinnamic acid.[6][7] This foundational work opened the door to a vast class of nitrogen-containing heterocycles.

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in unsubstituted systems.[4][8] The development of synthetic methods over the subsequent century has been critical, evolving from harsh thermal cyclizations to sophisticated, metal-catalyzed, and cascade reactions that allow for precise control over substitution patterns.

The Evolution of Synthesis: From Precursors to the Final Ester

While there is no singular "discovery" event for this compound, its history is intertwined with the development of synthetic routes to its parent carboxylic acid, (1H-indazol-4-yl)acetic acid. The final esterification is a standard chemical transformation. A significant modern advancement in accessing this scaffold is the use of cascade N-N bond-forming reactions.

Core Synthesis: A Modern Cascade Approach to (1H-Indazol-4-yl)acetic Acid Derivatives

A novel and efficient strategy involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids.[3][9][10] This method is advantageous as it avoids expensive transition metal catalysts and proceeds from readily available starting materials.[5] The reaction cleverly forms the requisite N-N bond and the heterocyclic ring in a cascade process.

The general pathway involves heating the 2-nitroaryl precursor with a suitable nucleophile, such as an alcohol, in the presence of a strong base like sodium hydroxide.[3][5] This approach can be used to synthesize a variety of indazole acetic acid derivatives.[9]

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of (1H-Indazol-4-yl)acetic Acid

This protocol is adapted from methodologies reported for the synthesis of substituted indazole acetic acids via N-N bond formation.[3][5] The use of ethanolamine as the solvent and nucleophile leads to the formation of the unsubstituted indazole acetic acid.[5]

Objective: To synthesize (1H-Indazol-4-yl)acetic acid from 3-amino-3-(2-nitrophenyl)propanoic acid.

Materials:

-

3-Amino-3-(2-nitrophenyl)propanoic acid

-

Ethanolamine

-

Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Microwave synthesis vial (2–5 mL)

Procedure:

-

Add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol) to a 2–5 mL microwave vial.

-

Prepare a 10% w/v solution of NaOH in ethanolamine. Add this solution (2.5 mL) to the microwave vial.

-

Seal the vial under air with a Teflon-coated septum.

-

Place the vial in a microwave reactor and irradiate for 30 minutes at 150°C with a fixed hold time.

-

After the reaction, allow the solution to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and 1 M HCl (10 mL) to partition the mixture and neutralize the base.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (1H-Indazol-4-yl)acetic acid via column chromatography or recrystallization as necessary.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions: AGOSR [agosr.com]

Methyl 2-(1H-Indazol-4-yl)acetate: A Versatile Synthetic Building Block for Kinase Inhibitor Discovery

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with enzyme active sites have cemented its role in the design of targeted therapies.[2] Among the various indazole isomers, the 4-substituted pattern has emerged as a critical motif in a new generation of kinase inhibitors. This guide focuses on methyl 2-(1H-indazol-4-yl)acetate , a highly versatile building block that provides a direct and adaptable entry point into this valuable chemical space. We will explore its synthesis, delineate its key reactive handles, and demonstrate its strategic application in the synthesis of complex pharmaceutical agents, such as the potent PI3K inhibitor, GDC-0941 (Pictilisib).[3][4] This document serves as a technical resource for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate.

Core Characteristics and Handling

This compound is a stable, crystalline solid at ambient temperature. Its structure features two primary points for chemical modification: the indazole nitrogen atoms and the methyl ester, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[5]

| Property | Value | Reference |

| CAS Number | 1357945-60-8 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |

| Molecular Weight | 190.20 g/mol | [5] |

| Typical Purity | ≥95% | [5] |

| Storage | Room Temperature, store in a sealed container | [5] |

| MDL Number | MFCD22376776 | [5] |

Recommended Synthesis of the Building Block

While various methods exist for the construction of the indazole core, a reliable and scalable route to this compound can be proposed starting from the commercially available 2-methyl-3-nitroaniline. This multi-step synthesis ensures the correct regiochemistry of the 4-substituent.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole This protocol is adapted from established procedures for the diazotization and cyclization of substituted anilines.[6]

-

In a reaction vessel equipped for cooling and stirring, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂) (2.2 eq).

-

Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the internal temperature below 10 °C. An immediate precipitate may form.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-1H-indazole.

Causality: The reaction proceeds via in situ diazotization of the aniline by nitrous acid (formed from NaNO₂ and acetic acid). The resulting diazonium salt is unstable and undergoes intramolecular cyclization, driven by the nucleophilicity of the adjacent methyl group, which subsequently aromatizes to form the indazole ring.

Step 2-5: Conversion to the Final Product The subsequent steps involve standard, high-yielding transformations:

-

Reduction (B→C): The nitro group is readily reduced to the corresponding aniline using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or a chemical reductant like tin(II) chloride (SnCl₂) in HCl.

-

Sandmeyer Reaction (C→D): The 4-amino-1H-indazole is converted to its diazonium salt with NaNO₂ in a strong mineral acid (e.g., H₂SO₄) at 0 °C, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to install the nitrile group.

-

Nitrile Hydrolysis (D→E): The cyano group is hydrolyzed to the carboxylic acid by heating in a strong aqueous acid (e.g., 50% H₂SO₄). This is a robust and often quantitative transformation.

-